molecular formula C13H18BrNO B1331761 1-[2-(4-Bromophenoxy)ethyl]piperidine CAS No. 836-58-8

1-[2-(4-Bromophenoxy)ethyl]piperidine

Cat. No.: B1331761
CAS No.: 836-58-8
M. Wt: 284.19 g/mol
InChI Key: PDUKJODPFIFHNK-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]piperidine is an organic compound with the molecular formula C13H18BrNO It is a piperidine derivative that features a bromophenoxy group attached to an ethyl chain, which is further connected to a piperidine ring

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]piperidine typically involves the reaction of 4-bromophenol with piperidineethanol. This reaction is often carried out using a Mitsunobu reaction, which involves the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at temperatures ranging from 0 to 20°C . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenoxy)ethyl]piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethylpiperidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]piperidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and molecular interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]piperidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the estrogen receptor in a receptor-mediated manner . This binding can lead to gene transcription and bioisosterism, which are important in cancer prevention and other biological processes.

Comparison with Similar Compounds

1-[2-(4-Bromophenoxy)ethyl]piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUKJODPFIFHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357749
Record name 1-[2-(4-bromophenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-58-8
Record name 1-[2-(4-bromophenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 836-58-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To bromophenol (20.05 g, 116 mmol) and finely powdered potassium carbonate (49.16 g, 356 mmol) is added 250 ml of dimethylformamide and the contents heated with vigorous stirring to 90° C. To this rapidly stirring slurry is added β-chloroethyl piperidine hydrochloride salt (25.6 g, 139 mmol) in portions over 5 minutes. The resulting slurry is heated at 90° C. and stirred for 2 hours. An aliquot at that time shows the reaction about 95% complete. Additional potassium carbonate (4.2 g) and β-chloroethyl piperidine hydrochloride salt (2.33 g) is added to drive the reaction to completion. The reaction is heated for 2 more hours, then cooled and stirred at room temperature overnight. 1H NMR shows the reaction complete therefore the solids are filtered and the filtrate partitioned between water (200 ml) and diethyl ether (200 ml). The ether layer is washed with water (3×200 ml), brine, and 1N hydrochloric acid (2×50 ml). The combined extracts are made basic with 25 ml of 5N sodium hydroxide and extracted with diethyl ether (2×150 ml). The organics are dried over magnesium sulfate, filtered, and concentrated to give 27.2 g of an orange oil which is used as is without further purification. (73%).
Quantity
20.05 g
Type
reactant
Reaction Step One
Quantity
49.16 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
2.33 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-bromophenol (5.2 g, 30 mmol), K2CO3 (10.4 g, 75 mmol) and anhydrous DMF (50 ml) were mixed together under Ar and heated at 100° C. 1-(2-chloroethyl)-piperidine hydrochloride (5.5 g, 30 mmol) was added in portions over 10 min and the reaction maintained at 100° C. for 1.5 h. After cooling the reaction, the solid was filtered off and the solvent removed under vacuum. The crude product was chromatographed on silica gel with methanol/ethyl acetate (3:1) to yield 6.7 g (78%) of the title compound. 1H-NMR (400 MHz, CDCl3) δH 1.44 (2H, m, NCH2CH2CH2), 1.59, (4H, m, NCH2CH2), 2.48 (4H, m, NCH2CH2), 2.73 (2H, t, NCH2CH2O), 4.03 (2H, t, NCH2CH2O), 6.76 (2H, d, ArH), 7.33 (2H, d, ArH).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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